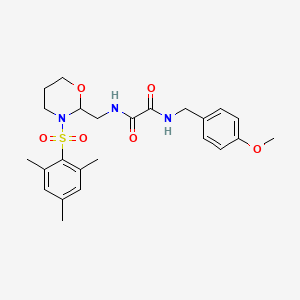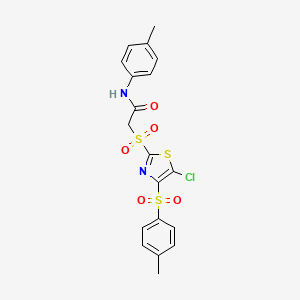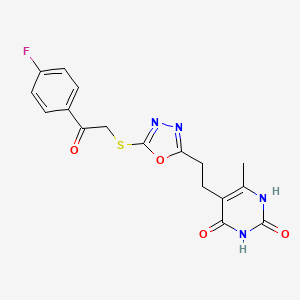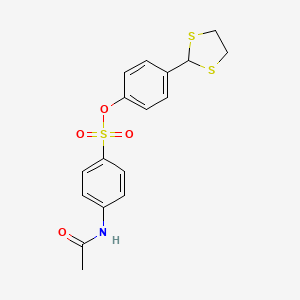![molecular formula C17H19ClN4O B2549491 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 439094-46-9](/img/structure/B2549491.png)
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted benzamide linked to a pyridine ring through a piperazine moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is suggested that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It is suggested that similar compounds have been evaluated for their anti-tubercular activity, indicating a potential effect on the biochemical pathways related to mycobacterium tuberculosis h37ra .
Biochemical Analysis
Biochemical Properties
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide plays a crucial role in biochemical reactions by targeting and inhibiting enzymes involved in bacterial cell wall synthesis and energy metabolism. One of the primary enzymes it interacts with is the enoyl-acyl carrier protein reductase, which is essential for fatty acid synthesis in bacteria. By inhibiting this enzyme, this compound disrupts the production of fatty acids, leading to the destabilization of the bacterial cell membrane. Additionally, this compound has been shown to interact with proteins involved in the electron transport chain, further impairing bacterial energy production and leading to cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound induces cell lysis by disrupting the integrity of the cell membrane and inhibiting essential metabolic pathways. In mammalian cells, studies have shown that this compound is non-toxic at therapeutic concentrations, making it a promising candidate for further development. This compound also affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of enoyl-acyl carrier protein reductase, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition is competitive, meaning that the compound competes with the natural substrate for binding to the enzyme. Additionally, this compound has been shown to inhibit the activity of other enzymes involved in bacterial energy production, such as NADH dehydrogenase and cytochrome bc1 complex, by binding to their active sites and blocking electron transfer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, with a half-life of several hours. It undergoes gradual degradation, leading to a decrease in its efficacy over time. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive resistance in bacterial populations, necessitating the use of combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of optimizing the therapeutic window for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to fatty acid synthesis and energy production in bacteria. The compound inhibits key enzymes in these pathways, leading to a reduction in metabolic flux and the accumulation of intermediate metabolites. This disruption of metabolic homeostasis ultimately results in bacterial cell death. Additionally, this compound interacts with cofactors such as NADH and FAD, further impairing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells. Studies have shown that this compound preferentially accumulates in bacterial cells due to its higher affinity for bacterial transporters, leading to selective toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane of bacterial cells. The compound’s activity is influenced by its localization, as it needs to reach the active sites of its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of 4-chlorobenzoic acid with an appropriate amine to form the benzamide.
Pyridine Ring Introduction: The pyridine ring is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a pyridine derivative.
Piperazine Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the benzamide can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has been studied for its anti-tubercular activity.
4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide: Known for its potential as a PDGF receptor tyrosine kinase inhibitor.
Properties
IUPAC Name |
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-21-8-10-22(11-9-21)16-7-6-15(12-19-16)20-17(23)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQCEQRGDRYPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549409.png)

![1-(Furan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2549411.png)
![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549413.png)


![N-cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2549418.png)

![N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2549423.png)
![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2549424.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2549427.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2549430.png)
